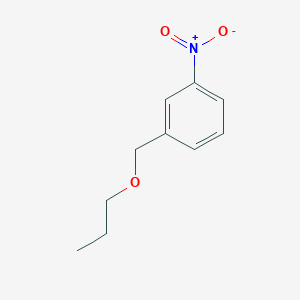
2,5,6,7-Tetrahydro-2,6-diphenyl-3H-pyrrolo(1,2-a)imidazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,6,7-Tetrahydro-2,6-diphenyl-3H-pyrrolo(1,2-a)imidazol-3-one is a heterocyclic compound that features a fused pyrroloimidazole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6,7-Tetrahydro-2,6-diphenyl-3H-pyrrolo(1,2-a)imidazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrroline with substituted benzaldehydes in the presence of a catalyst. The reaction is usually carried out in a solvent such as dichloromethane or methanol, and the cyclization is facilitated by the addition of formic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,5,6,7-Tetrahydro-2,6-diphenyl-3H-pyrrolo(1,2-a)imidazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the imidazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
2,5,6,7-Tetrahydro-2,6-diphenyl-3H-pyrrolo(1,2-a)imidazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2,5,6,7-Tetrahydro-2,6-diphenyl-3H-pyrrolo(1,2-a)imidazol-3-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its effects. The exact pathways and targets can vary depending on the specific application, but it often involves modulation of biochemical pathways related to inflammation, cell proliferation, or microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: A simpler heterocyclic compound with similar nitrogen-containing ring structures.
Benzimidazole: Contains a fused benzene and imidazole ring, similar to the pyrroloimidazole structure.
Pyrrole: Another nitrogen-containing heterocycle that can be a precursor to more complex structures.
Uniqueness
2,5,6,7-Tetrahydro-2,6-diphenyl-3H-pyrrolo(1,2-a)imidazol-3-one is unique due to its fused ring system, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties .
Propiedades
Número CAS |
76696-79-2 |
|---|---|
Fórmula molecular |
C18H16N2O |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
2,6-diphenyl-2,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-3-one |
InChI |
InChI=1S/C18H16N2O/c21-18-17(14-9-5-2-6-10-14)19-16-11-15(12-20(16)18)13-7-3-1-4-8-13/h1-10,15,17H,11-12H2 |
Clave InChI |
YQNBIXHEMKKJLK-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN2C1=NC(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-3-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)prop-2-enal](/img/structure/B14435043.png)
![6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14435044.png)
![1-[3,3,3-Trifluoro-2-(sulfanylmethyl)propanoyl]-D-proline](/img/structure/B14435049.png)
![Cyclohexanone, 2-[(trimethylsilyl)methyl]-](/img/structure/B14435062.png)



![1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine](/img/structure/B14435096.png)
![5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14435097.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B14435099.png)




